molecular formula C8H12N3NaO2 B8193080 b-D-Glucopyranoside-2-17O, methyl

b-D-Glucopyranoside-2-17O, methyl

Cat. No.: B8193080
M. Wt: 205.19 g/mol
InChI Key: LSSFDEQAKIPZGT-UHFFFAOYSA-M
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Description

Sodium;8-amino-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-3-ide-1,4-dione is a complex organic compound with a unique structure that includes a phthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of b-D-Glucopyranoside-2-17O, methyl typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: Sodium;8-amino-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-3-ide-1,4-dione can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This compound can also be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Sodium;8-amino-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-3-ide-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of b-D-Glucopyranoside-2-17O, methyl involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

    8-amino-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-3-ide-1,4-dione: A closely related compound with similar structural features.

    Phthalazinone derivatives: Compounds with a phthalazinone core, which may exhibit similar chemical properties and reactivity.

Uniqueness: Sodium;8-amino-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-3-ide-1,4-dione is unique due to the presence of the sodium ion, which can influence its solubility, reactivity, and biological activity. This makes it distinct from other phthalazinone derivatives and potentially more versatile in various applications.

Properties

IUPAC Name

sodium;8-amino-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-3-ide-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h4-6H,1-3,9H2,(H2,10,11,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSFDEQAKIPZGT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1)N)C(=O)N[N-]C2=O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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